molecular formula C27H41N9O8 B13386844 Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)

Cat. No.: B13386844
M. Wt: 619.7 g/mol
InChI Key: LAROZEWEPNAWMD-UHFFFAOYSA-N
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Description

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is a cyclic peptide composed of the amino acids arginine, glycine, aspartic acid, D-tyrosine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its side chains protected, is coupled to the growing chain.

    Cyclization: After the linear peptide is synthesized, it is cyclized to form the cyclic structure.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.

    Substitution: Various amino acid derivatives and coupling agents are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.

Scientific Research Applications

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The peptide binds to the integrin receptors, influencing cell signaling pathways that regulate cell proliferation, migration, and survival.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Similar structure but with phenylalanine instead of tyrosine.

    Cyclo(-Arg-Gly-Asp-D-Trp-Lys): Contains tryptophan instead of tyrosine.

Uniqueness

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is unique due to the presence of D-tyrosine, which can confer different biological properties compared to its L-tyrosine counterpart. This difference can affect the peptide’s stability, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAROZEWEPNAWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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